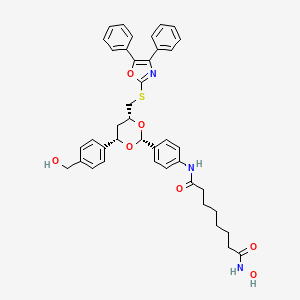
2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride
Overview
Description
2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride (DMAPA HCl) is a synthetic molecule composed of two amino acids, a phenanthridine, and an acetamide group. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is used in scientific research to study the action of drugs on various biological systems. DMAPA HCl is also used in the synthesis of drugs and other compounds.
Scientific Research Applications
Pharmacological Research
2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride, known as PJ34, has been studied for its potential in various pharmacological applications. It has been explored for its influence on the genotoxicity induced by melphalan in human multiple myeloma cells. PJ34 exhibited an ability to enhance the efficacy of melphalan by inhibiting cell cycle progression and increasing apoptosis in cancer cells. This was associated with the inhibition of the Fanconi anemia/breast cancer (FA/BRCA) pathway, indicating a potential role in cancer therapy (Xiong et al., 2015).
Neuroprotection in Parkinson’s Disease
PJ34 has also been researched for its role in neuroprotection, particularly in models of Parkinson's disease. In a study involving MPTP-induced Parkinson’s disease in rats, PJ34 was used in conjunction with TRPM2 inhibitors. It demonstrated effectiveness in improving locomotor and cognitive deficits, reducing oxidative stress, and increasing levels of tyrosine-hydroxylase in the striatum and midbrain. This points towards its potential as a therapeutic agent for neurological diseases like Parkinson's disease (Vaidya et al., 2021).
Mitochondrial Encephalopathy
Research has also shown that PJ34 can delay the progression of mitochondrial encephalopathy. In a mouse model, administration of PJ34 resulted in reduced neurological impairment and improved motor skills, despite not affecting mortality. The study suggested that PJ34's inhibition of PARP-1 correlated with enhanced mitochondrial respiratory complex subunits and organelle number. These findings highlight its potential application in treating mitochondrial respiratory defects (Felici et al., 2014).
Mechanism of Action
Target of Action
The primary targets of PJ34 hydrochloride are the enzymes PARP1 and PARP2 . PARP1 and PARP2 are crucial enzymes involved in DNA repair and cellular responses to stress . They play a significant role in maintaining genomic stability and cellular homeostasis .
Mode of Action
PJ34 hydrochloride acts by inhibiting the activity of PARP1 and PARP2 . It binds to these enzymes and prevents them from catalyzing the transfer of ADP-ribose units to target proteins . This inhibition disrupts the normal function of PARP1 and PARP2, leading to changes in cellular processes such as DNA repair and stress responses .
Biochemical Pathways
The inhibition of PARP1 and PARP2 by PJ34 hydrochloride affects several biochemical pathways. One of the key pathways is the DNA damage response pathway . By inhibiting PARP1 and PARP2, PJ34 hydrochloride impairs the cell’s ability to repair damaged DNA, which can lead to cell death . This property is particularly relevant in the context of cancer therapy, where inducing cell death in cancer cells is a desired outcome .
Pharmacokinetics
It is known that the compound is soluble in dmso and water , suggesting that it can be readily absorbed and distributed in the body. The metabolism and excretion of PJ34 hydrochloride are areas of ongoing research.
Result of Action
The inhibition of PARP1 and PARP2 by PJ34 hydrochloride has several cellular effects. For instance, it has been shown to protect primary neuronal cells from oxygen-glucose deprivation in vitro and reduce infarct size following focal cerebral ischemia in vivo . In the context of cancer, PJ34 hydrochloride enhances the cytotoxic effects of certain chemotherapeutic agents, leading to increased cell death .
Action Environment
The action of PJ34 hydrochloride can be influenced by various environmental factors. For example, the presence of DNA-damaging agents can enhance the compound’s effectiveness, as these agents increase the demand for PARP1 and PARP2 activity, making their inhibition more impactful
properties
IUPAC Name |
2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURAZZMDMNRXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587910 | |
| Record name | N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344458-15-7 | |
| Record name | PJ-34 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344458157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PJ-34 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHK9YBZ6SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)



![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)





